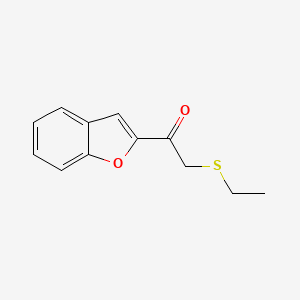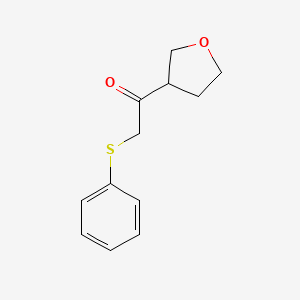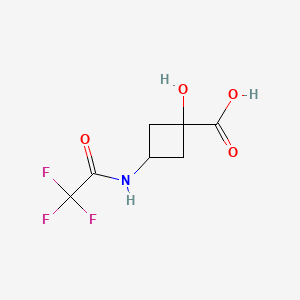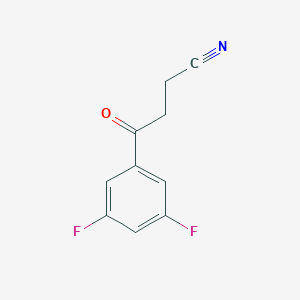
3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromo group, an ethyl group, and a boronate ester. Compounds containing boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.
Bromination: The pyrazole ring is then brominated using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Boronate Ester Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions may target the bromo group or the pyrazole ring.
Substitution: The bromo group can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include boronic acids or boronic esters.
Reduction: Reduced forms of the pyrazole or dehalogenated products.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Ligand Synthesis: Utilized in the synthesis of ligands for catalysis.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for biological studies.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, the boronate ester group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The molecular targets and pathways involved would vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
3-bromo-1-ethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a boronate ester.
1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of a bromo group.
Uniqueness
The presence of both a bromo group and a boronate ester in 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it particularly versatile for various synthetic applications, especially in cross-coupling reactions.
特性
分子式 |
C11H18BBrN2O2 |
|---|---|
分子量 |
300.99 g/mol |
IUPAC名 |
3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H18BBrN2O2/c1-6-15-8(7-9(13)14-15)12-16-10(2,3)11(4,5)17-12/h7H,6H2,1-5H3 |
InChIキー |
KCYFDHUKFIQZKG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)





